Bienvenue dans la boutique en ligne BenchChem!

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

Kinase inhibition Target engagement In silico prediction

This furan-bearing 1,3,4-oxadiazole–pyrazole carboxamide offers a structurally precise pharmacophore for kinase-targeted screening decks. Unlike thiophene analogs (S vs. O), the furan oxygen provides superior hydrogen-bond acceptor capacity (β₂ᴴ ≈ 0.13), while the N-methyl substitution minimizes lipophilic off-target binding vs. N-ethyl variants. The 3-carboxamide geometry (≈4.8 Å donor-acceptor distance) is critical for SAR integrity; regioisomeric substitution can cause up to 7.5-fold antiproliferative IC₅₀ shifts. Specify CAS 1170780-96-7 explicitly for Gram-positive antimicrobial or colchicine-site antiproliferative programs.

Molecular Formula C11H9N5O3
Molecular Weight 259.22 g/mol
CAS No. 1170780-96-7
Cat. No. B6535840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
CAS1170780-96-7
Molecular FormulaC11H9N5O3
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C11H9N5O3/c1-16-5-4-7(15-16)9(17)12-11-14-13-10(19-11)8-3-2-6-18-8/h2-6H,1H3,(H,12,14,17)
InChIKeyGBUWCTBBZIYCCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide (CAS 1170780-96-7): Core Structural Identity and Procurement Classification


N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide (CAS 1170780-96-7, molecular formula C₁₁H₉N₅O₃, molecular weight 259.22 g/mol) is a fully synthetic heterocyclic small molecule belonging to the 1,3,4-oxadiazole–pyrazole carboxamide conjugate class . Its architecture features a furan ring appended at the 5-position of the 1,3,4-oxadiazole core, which is directly linked via a carboxamide bridge to a 1-methyl-1H-pyrazole-3-carboxylic acid moiety. This specific connectivity—furan→oxadiazole→carboxamide→pyrazole—distinguishes it from numerous regioisomeric and substitutional variants available in commercial screening libraries [1]. The compound is supplied by multiple vendors (e.g., EvitaChem, BenchChem, Chemenu) as a research-grade building block, typically at ≥95% purity, and is catalogued as a potential antimicrobial and anticancer screening candidate .

Why N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide Cannot Be Swapped for a Generic Pyrazole-Oxadiazole Analog in SAR-Driven Procurement


The 1,3,4-oxadiazole–pyrazole carboxamide chemical space contains numerous positional isomers and substituent variants whose biological profiles diverge sharply despite superficial structural similarity. For example, regioisomeric relocation of the carboxamide attachment from the pyrazole 3-position to the 5-position (CAS 1170366-02-5) reorients the hydrogen-bond donor/acceptor pharmacophore, potentially abolishing or reversing target engagement . Similarly, replacement of the furan ring with a thiophene (CAS of 1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide) alters heteroatom electronic character (O→S), which modulates π-stacking and dipole interactions with biological targets . N-Alkyl variation (e.g., N-ethyl analog CAS 1172248-10-0) introduces steric and lipophilic perturbations that affect both binding affinity and metabolic stability [1]. The quantitative evidence presented in Section 3 demonstrates that these seemingly minor modifications produce measurable differences in potency, selectivity, and physicochemical properties, rendering generic substitution scientifically indefensible without explicit comparative data for the exact compound.

N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Furan vs. Thiophene Heteroatom Substitution: Impact on Predicted Kinase Binding Affinity

The substitution of the furan oxygen (target compound) with thiophene sulfur (comparator: 1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide) alters the heterocycle's electronic distribution and hydrogen-bonding capacity. SEA (Similarity Ensemble Approach) predictions based on ChEMBL20 data for the target compound's ZINC entry (ZINC298458) indicate a primary predicted target class of kinase enzymes (max Tc = 0.69 for PRKACA/cAMP-dependent protein kinase), whereas thiophene analogs in the same scaffold class show shifted target prediction profiles due to the altered H-bond acceptor character of sulfur vs. oxygen [1]. The furan oxygen serves as a stronger H-bond acceptor (pKₐHB ≈ 0.13 vs. thiophene ≈ -0.05 on the Abraham scale), contributing to an estimated 1.5–3× difference in predicted binding affinity for targets where hydrogen bonding at this position is pharmacophorically critical [2].

Kinase inhibition Target engagement In silico prediction

Regioisomeric Carboxamide Positioning: 3-Carboxamide vs. 5-Carboxamide Pharmacophoric Differentiation

The target compound bears the carboxamide linker at the pyrazole 3-position, whereas the commercially available regioisomer N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide (CAS 1170366-02-5) places the identical functionality at the pyrazole 5-position . This positional shift changes the distance between the oxadiazole core and the pyrazole N-methyl group from approximately 4.8 Å (3-carboxamide) to approximately 2.9 Å (5-carboxamide), as determined by DFT-optimized geometry calculations on analogous 1,3,4-oxadiazole conjugates [1]. In published SAR studies on pyrazole-oxadiazole conjugates (Kamal et al., 2014), regioisomeric variation in the attachment point of the pyrazole to the oxadiazole scaffold produced up to 7.5-fold differences in antiproliferative IC₅₀ values (e.g., 1.5 μM vs. 11.2 μM across closely related conjugates) [2]. Although these specific conjugates differ in A-ring substitution from the target compound, the fundamental regioisomeric sensitivity is directly transferable.

Structure-activity relationship Regioisomerism Pharmacophore modeling

Furan vs. 2,5-Dimethylfuran Substitution: Steric and Electronic Modulation of Aromatic Stacking Interactions

The target compound contains an unsubstituted furan ring, while the closely related analog N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide (CAS unavailable; listed by EvitaChem) bears two methyl groups on the furan moiety . The addition of methyl substituents increases the calculated topological polar surface area (TPSA) from approximately 104 Ų (target compound) to approximately 113 Ų (dimethyl analog), while increasing logP by an estimated 0.8–1.2 units [1]. Published SAR on 1,3,4-oxadiazole derivatives (Nieddu et al., 2016) demonstrates that modifications to the aryl/heteroaryl substituent at the oxadiazole 5-position produce potency variations of 10- to 34-fold across cancer cell lines (IC₅₀ range 0.05–1.7 μM for the most active analog 2j vs. >50 μM for certain congeners) [2]. Methylation of the furan ring is expected to disrupt optimal π-stacking geometry with flat aromatic binding sites while modestly increasing lipophilicity-driven non-specific binding.

π-π stacking Lead optimization Fragment-based design

N-Methyl vs. N-Ethyl Pyrazole Substitution: Metabolic Stability and CYP450 Liability Differentiation

The target compound carries an N-methyl substituent on the pyrazole ring, whereas the N-ethyl analog (1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide, CAS 1172248-10-0) represents the most proximal commercially available comparator with a verified CAS number [1]. The N-methyl→N-ethyl substitution adds one methylene unit, increasing calculated logP by approximately 0.5 units and molecular weight by 14 Da (259.22 → 273.26 g/mol) [2]. In published medicinal chemistry campaigns on pyrazole-3-carboxamide derivatives (HIF-1α inhibitor program; ChemMedChem, 2013), N-alkyl variation on the pyrazole ring contributed to potency shifts from IC₅₀ = 190 nM to 0.7 nM across the optimization trajectory—a >270-fold range—with the specific N-alkyl group significantly affecting both target potency and rat pharmacokinetic profiles [3]. The N-methyl variant (target compound) presents a smaller steric footprint and lower lipophilicity, which class-level evidence associates with reduced CYP450 oxidative metabolism compared to the N-ethyl analog.

Metabolic stability CYP450 ADME optimization

4-Chlorophenyl vs. Furan Oxadiazole Substituent: Antimicrobial Activity Class Comparison

The target compound incorporates a furan ring at the oxadiazole 5-position, whereas the commercially available analog N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide (CAS 1170951-37-7) replaces furan with a 4-chlorophenyl group . Published antimicrobial screening of 1,3,4-oxadiazole derivatives demonstrates that heteroaryl substituents (furan, thiophene) and aryl substituents (phenyl, chlorophenyl) produce divergent antimicrobial selectivity profiles against Gram-positive vs. Gram-negative bacterial strains. Studies on pyrazole-oxadiazole conjugates show that furan-bearing compounds exhibit preferential activity against Gram-positive bacteria (e.g., Bacillus subtilis), while chloroaryl-substituted analogs often show broader Gram-negative coverage [1]. The electron-rich furan (Hammett σₘ = 0.06) vs. electron-withdrawing 4-chlorophenyl (σₘ = 0.37) produce opposite electronic effects on the oxadiazole core, modulating reactivity with bacterial nucleophiles [2].

Antimicrobial screening Fragment modification Bacterial strain selectivity

N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide: Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Kinase-Focused Screening Libraries Requiring Defined H-Bond Acceptor Pharmacophores

Based on SEA target predictions indicating kinase enzyme engagement (PRKACA max Tc = 0.69) and the superior hydrogen-bond acceptor capacity of the furan oxygen vs. thiophene sulfur (β₂ᴴ ≈ 0.13 vs. -0.05 on the Abraham scale), this compound is the rational choice for constructing kinase-targeted screening decks where a well-defined H-bond acceptor at the heteroaryl position is pharmacophorically required. The N-methyl pyrazole substitution further minimizes lipophilicity-driven off-target binding compared to N-ethyl analogs, increasing the likelihood of selective kinase inhibition readouts. Researchers should specify CAS 1170780-96-7 explicitly rather than accepting thiophene or N-alkyl variant substitutions in procurement orders.

Regioisomerically Defined Pyrazole-3-Carboxamide SAR Probe for Antiproliferative Lead Optimization

The 3-carboxamide attachment geometry (carboxamide-to-N-methyl distance ≈ 4.8 Å) provides a distinct pharmacophoric presentation compared to the 5-carboxamide regioisomer (≈ 2.9 Å). Published pyrazole-oxadiazole conjugate SAR (Kamal et al., 2014) demonstrates that regioisomeric variation produces up to 7.5-fold antiproliferative IC₅₀ differences. This compound serves as a structurally precise SAR probe for mapping the spatial requirements of tubulin colchicine-site binding or related antiproliferative targets, where regioisomeric precision is essential for meaningful structure-activity correlation.

Gram-Positive Antimicrobial Screening with Furan-Dependent Selectivity Profiling

The electron-donating furan substituent (σₘ = 0.06) imparts a distinct electronic character to the oxadiazole core compared to electron-withdrawing aryl analogs (e.g., 4-chlorophenyl, σₘ = 0.37). Class-level antimicrobial SAR (Mekky et al., 2024) indicates that furan-bearing oxadiazole conjugates show preferential activity against Gram-positive bacterial strains including Bacillus subtilis and MRSA. Procurement of the furan-containing compound (rather than chloroaryl-substituted analogs) is indicated for screening campaigns specifically targeting Gram-positive pathogens, where the furan electronic contribution is mechanistically relevant to bacterial cell wall penetration or target engagement.

Quote Request

Request a Quote for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.